molecular formula C10H11BrN2O B2903844 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2169204-94-6

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2903844
CAS No.: 2169204-94-6
M. Wt: 255.115
InChI Key: AMAOLWSCSCLRIT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the ring, and “4,4-dimethyl” suggests two methyl groups attached at the 4th position. The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, making the pyrimidine ring saturated .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, starting from readily available starting materials. The specific synthesis pathway would depend on the exact structure of the compound and the functional groups present .


Molecular Structure Analysis

The molecular structure of such a compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bromine atom might make it reactive towards nucleophilic substitution reactions, while the carbonyl group in the quinazolinone ring might make it reactive towards nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques. The presence of the bromine atom and the carbonyl group would likely influence these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials, based on its unique structure and properties .

Properties

IUPAC Name

5-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOLWSCSCLRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Br)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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